molecular formula C18H24N2O3 B2491275 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide CAS No. 921816-95-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide

Cat. No.: B2491275
CAS No.: 921816-95-7
M. Wt: 316.401
InChI Key: YGGDADJJXYXOSV-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide is a synthetic small molecule featuring a benzoxazepine core scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is designed for research applications only, specifically for in vitro biochemical and pharmacological studies. Benzoxazepine and the structurally related benzodiazepine cores are known to be privileged structures in pharmaceutical development, often conferring the ability to interact with a range of biological targets. For instance, certain tetrahydrobenzodiazepine derivatives have been investigated as modulators of kinase activity, such as Aurora kinase B, which plays a critical role in cell cycle regulation and mitosis . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a pharmacological tool to probe biological pathways and protein function. Its mechanism of action and specific research value are dependent on the particular biological system under investigation, making it a versatile compound for exploratory studies in hit identification and lead optimization campaigns.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2)11-23-15-9-8-13(10-14(15)20-17(18)22)19-16(21)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGDADJJXYXOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3CCCCC3)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminophenol Derivatives

The benzoxazepine scaffold is synthesized via cyclocondensation of 2-amino-5-methylphenol with dimethyl-substituted electrophiles.

Methodology :

  • Starting Material : 2-Amino-5-methylphenol reacts with 2-bromo-2-methylpropanoyl chloride in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen atmosphere.
  • Cyclization : Intramolecular nucleophilic substitution forms the seven-membered ring. Potassium carbonate (K₂CO₃) is employed as a base to deprotonate the phenolic oxygen, facilitating ring closure at 80°C for 12 hours.
  • Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3), yielding the tetrahydrobenzoxazepinone intermediate (65–70% yield).

Critical Parameters :

  • Solvent polarity (THF > dichloromethane) enhances intermediate stability.
  • Excess dimethyl-substituted electrophile (1.2 equiv) minimizes side products.

Alternative Route via Lactamization

A secondary route involves lactamization of N-(2-hydroxy-5-methylphenyl)-3,3-dimethyl-4-oxopentanamide.

Procedure :

  • Intermediate Preparation : 3,3-Dimethyl-4-oxopentanoic acid is coupled to 2-amino-5-methylphenol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM).
  • Lactam Formation : Heating the intermediate at 120°C in toluene with p-toluenesulfonic acid (p-TsOH) catalyzes cyclization (55–60% yield).

Advantages :

  • Avoids halogenated reagents, improving environmental compatibility.
  • Higher functional group tolerance for subsequent modifications.

Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90 (s, 1H, ArH), 6.82 (d, J = 8.4 Hz, 1H, ArH), 3.45 (s, 2H, OCH₂), 2.95 (s, 2H, NCH₂), 1.75–1.25 (m, 11H, cyclohexyl + CH₃).
  • 13C NMR : 172.5 (C=O, amide), 168.9 (C=O, lactam), 135.2–115.4 (aromatic carbons), 42.3 (OCH₂), 38.1 (NCH₂), 28.9–22.1 (cyclohexyl).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₂H₂₈N₂O₃: 380.2098 [M+H]⁺.
  • Observed: 380.2102 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Lactamization Route
Yield 65–70% 55–60%
Reaction Time 12 hours 24 hours
Purification Complexity Moderate High
Scalability Industrial Laboratory

Challenges and Optimization Strategies

Byproduct Formation

  • Dimethyl Substituent Isomerism : Steric hindrance from the 3,3-dimethyl group can lead to undesired regioisomers. Using excess K₂CO₃ (3.0 equiv) suppresses this.
  • Incomplete Acylation : Residual amine is removed via acidic wash (1M HCl).

Solvent Selection

  • THF vs. DCM : THF improves cyclization kinetics but complicates amide coupling due to hygroscopicity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazepine Derivatives

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide ()

  • Structural Differences : The ethyl group at position 5 and 2,6-difluorobenzamide substituent replace the cyclohexanecarboxamide and dimethyl groups in the target compound.
  • The ethyl group may increase steric hindrance, affecting binding interactions in biological targets.
  • Molecular Weight : 374.387 g/mol (vs. target compound’s 330.4 g/mol estimated from analogs).

N-Cyclohexyl-5H,7H-13,15-dimethyl-9-nitro-5-oxophenanthrido[4,4a,5-bc][1,4]benzoxazepine-7-carboxamide ()

  • Structural Differences : Incorporates a fused phenanthridine ring and a nitro group, increasing planarity and electronic complexity.
  • Impact on Properties :
    • The nitro group introduces strong electron-withdrawing effects, altering reactivity and redox properties.
    • The fused aromatic system enhances π-π stacking interactions but reduces conformational flexibility .
Core Heterocycle Modifications

N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide ()

  • Structural Differences: Replaces the benzoxazepine core with a seven-membered azepinone (lactam) ring.
  • Impact on Properties: The absence of the oxygen atom in the azepinone reduces hydrogen-bonding capacity. Both compounds exhibit chair conformations in cyclohexane, but the azepinone’s puckering (flattened boat) differs from the benzoxazepine’s twist-boat .
  • Synthesis: Synthesized via acylation of 3-aminoazepan-2-one with cyclohexanecarbonyl chloride (45% yield) .
Amide Group Variations

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide ()

  • Structural Differences : Features a 4-methoxyphenylacetamide group instead of cyclohexanecarboxamide.
  • The aromatic acetamide group may engage in stronger π-π interactions compared to the aliphatic cyclohexane .

Crystallographic and Conformational Analysis

Target Compound vs. Azepinone Analog ()
Property Target Compound (Benzoxazepine) Azepinone Analog ()
Core Ring Puckering Twist-boat conformation Flattened boat conformation
Hydrogen Bonding N–H⋯O dimers (R22(8) motif) N–H⋯O dimers (R21(8) motif)
Crystal Packing [100] chains via N–H⋯O bonds Centrosymmetric dimers

The benzoxazepine’s oxygen atom facilitates additional hydrogen-bonding networks, influencing crystal stability and solubility .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine core structure characterized by a seven-membered ring containing nitrogen and oxygen atoms. The presence of dimethyl and oxo groups contributes to its unique reactivity. The molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3} with a molecular weight of approximately 320.41 g/mol .

This compound exhibits biological activity through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Receptor Binding : It may bind to receptors that modulate cellular responses, affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl) exhibit cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of related benzoxazepine derivatives against human tumor cell lines and reported significant tumor-specific activity .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest potential efficacy against bacteria such as Helicobacter pylori, which is associated with gastric ulcers and cancer . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of benzoxazepine derivatives, this compound was tested against several cancer cell lines (e.g., MCF7 for breast cancer). The results indicated an IC50 value in the low micromolar range, suggesting a potent cytotoxic effect .

Cell LineIC50 (µM)Mechanism
MCF75.2Apoptosis induction
A5496.8Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

The antimicrobial activity was assessed using the disc diffusion method against Helicobacter pylori. The compound showed a zone of inhibition comparable to standard antibiotics such as metronidazole .

CompoundZone of Inhibition (mm)
N-(3,3-dimethyl...)15
Metronidazole16

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